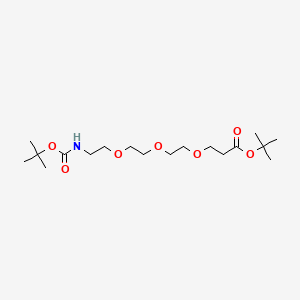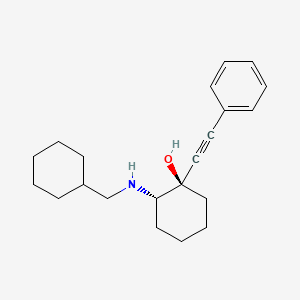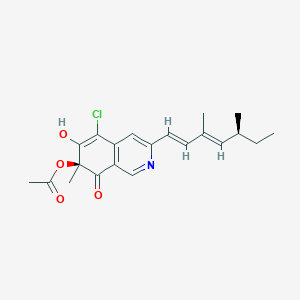
N-Boc-PEG3-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-PEG3-t-butyl ester is a polyethylene glycol-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its polyethylene glycol chain, which provides water solubility and flexibility, and its tert-butyl ester group, which serves as a protecting group that can be removed under acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG3-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated purification systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution: The polyethylene glycol chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Common reagents include alkyl halides and sulfonates, with reactions often conducted in polar aprotic solvents such as dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used under controlled conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Substitution: Yields various substituted polyethylene glycol derivatives.
Oxidation and Reduction: Forms oxidized or reduced polyethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with tailored properties.
Wirkmechanismus
The mechanism of action of N-Boc-PEG3-t-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol chain provides flexibility and solubility, while the tert-butyl ester group can be removed to expose reactive sites for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-PEG2-t-butyl ester: Similar structure but with a shorter polyethylene glycol chain.
N-Boc-PEG4-t-butyl ester: Similar structure but with a longer polyethylene glycol chain.
N-Boc-PEG3-bromide: Contains a bromide group instead of a tert-butyl ester group.
Uniqueness
N-Boc-PEG3-t-butyl ester is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility and flexibility. The tert-butyl ester group serves as an effective protecting group that can be easily removed under mild conditions, making it a versatile compound for various chemical modifications .
Eigenschaften
Molekularformel |
C18H35NO7 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H35NO7/c1-17(2,3)25-15(20)7-9-22-11-13-24-14-12-23-10-8-19-16(21)26-18(4,5)6/h7-14H2,1-6H3,(H,19,21) |
InChI-Schlüssel |
XQRYTIPGEZRBQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)
![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)

![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

